molecular formula C17H16N2O4 B5701101 N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Numéro de catalogue B5701101
Poids moléculaire: 312.32 g/mol
Clé InChI: UJSHFUKDRCJQII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as EBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Applications De Recherche Scientifique

EBA has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, EBA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBA has been reported to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Mécanisme D'action

The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, EBA has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Moreover, EBA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EBA has been shown to possess various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, EBA has been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Moreover, EBA has been reported to exhibit anti-bacterial activity by inhibiting the growth of various strains of bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, EBA has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-cancer drugs.

Orientations Futures

There are several future directions for the research on EBA, including the optimization of its synthesis method, the development of more potent derivatives, and the evaluation of its efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of EBA and to identify its potential targets for the treatment of cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, EBA is a benzoxazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. EBA possesses various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to optimize its synthesis method, develop more potent derivatives, and evaluate its efficacy in vivo.

Méthodes De Synthèse

EBA can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to obtain EBA. Other methods of synthesis have also been reported, including the use of different catalysts and reaction conditions.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHFUKDRCJQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.